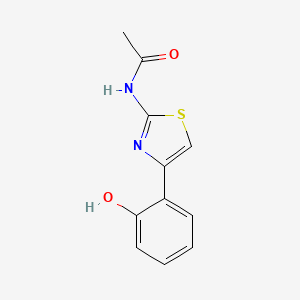

2-Acetamido-4-(2-hydroxyphenyl)thiazole

Description

BenchChem offers high-quality 2-Acetamido-4-(2-hydroxyphenyl)thiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Acetamido-4-(2-hydroxyphenyl)thiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-[4-(2-hydroxyphenyl)-1,3-thiazol-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2S/c1-7(14)12-11-13-9(6-16-11)8-4-2-3-5-10(8)15/h2-6,15H,1H3,(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCVLPHKAZAQDGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=CS1)C2=CC=CC=C2O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78546-66-4 |

Source

|

| Record name | 78546-66-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 2-Acetamido-4-(2-hydroxyphenyl)thiazole

Abstract

This technical guide provides a detailed exploration of the synthesis and comprehensive characterization of 2-Acetamido-4-(2-hydroxyphenyl)thiazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] The thiazole scaffold is a core structure in numerous biologically active molecules, exhibiting a wide range of therapeutic properties.[3] This document outlines a robust synthetic protocol based on the Hantzsch thiazole synthesis, offering insights into the mechanistic underpinnings of the reaction. Furthermore, it details a suite of analytical techniques for the thorough characterization of the synthesized compound, ensuring its structural integrity and purity. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis, providing both a practical experimental framework and a deeper understanding of the scientific principles involved.

Introduction: The Significance of Thiazole Derivatives

Thiazole, a five-membered heterocyclic ring containing both sulfur and nitrogen, is a privileged scaffold in medicinal chemistry.[3] Its unique electronic properties and ability to engage in various non-covalent interactions have led to its incorporation into a multitude of approved drugs and clinical candidates. Thiazole derivatives have demonstrated a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.

The target molecule of this guide, 2-Acetamido-4-(2-hydroxyphenyl)thiazole, combines the thiazole core with two key pharmacophoric features: an acetamido group at the 2-position and a 2-hydroxyphenyl substituent at the 4-position. The acetamido group is a common feature in many pharmaceuticals, often contributing to improved metabolic stability and target engagement. The 2-hydroxyphenyl moiety, a well-known structural alert in medicinal chemistry, can participate in hydrogen bonding and metal chelation, potentially influencing the compound's biological activity. A comprehensive understanding of the synthesis and characterization of this specific derivative is therefore crucial for its potential development as a therapeutic agent.

Synthesis of 2-Acetamido-4-(2-hydroxyphenyl)thiazole

The synthesis of 2-Acetamido-4-(2-hydroxyphenyl)thiazole is most effectively achieved through the Hantzsch thiazole synthesis, a classic and versatile method for constructing the thiazole ring.[4][5] This reaction involves the condensation of an α-haloketone with a thioamide.[4][5]

Mechanistic Rationale

The Hantzsch synthesis proceeds via a well-established mechanism. The reaction is initiated by a nucleophilic attack of the sulfur atom of the thioamide (in this case, N-acetylthiourea) on the α-carbon of the haloketone (2-chloro-1-(2-hydroxyphenyl)ethan-1-one). This is followed by an intramolecular cyclization where the nitrogen atom of the thioamide attacks the carbonyl carbon of the ketone. Subsequent dehydration leads to the formation of the aromatic thiazole ring.

// Nodes Start [label="Starting Materials", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagents [label="α-Haloketone + Thioamide", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Step1 [label="Nucleophilic Attack\n(S on α-C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate1 [label="S-Alkylation Intermediate", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Step2 [label="Intramolecular Cyclization\n(N on C=O)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intermediate2 [label="Cyclized Intermediate", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Step3 [label="Dehydration", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="2-Acetamido-4-(2-hydroxyphenyl)thiazole", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Reagents; Reagents -> Step1; Step1 -> Intermediate1; Intermediate1 -> Step2; Step2 -> Intermediate2; Intermediate2 -> Step3; Step3 -> Product; } केंदGeneral mechanism of the Hantzsch thiazole synthesis.

Experimental Protocol

This protocol details a reliable method for the synthesis of 2-Acetamido-4-(2-hydroxyphenyl)thiazole.

Step 1: Synthesis of 2-chloro-1-(2-hydroxyphenyl)ethan-1-one (α-Haloketone)

The synthesis of the α-haloketone intermediate is a crucial first step.

-

Materials:

-

2-Hydroxyacetophenone

-

Sulfuryl chloride (SO₂Cl₂)

-

Methanol

-

Ethyl acetate or Dichloromethane

-

-

Procedure:

-

In a round-bottom flask, dissolve 2-hydroxyacetophenone in a mixture of methanol and ethyl acetate (or dichloromethane).

-

Cool the stirred mixture in an ice bath (0-5 °C).

-

Slowly add sulfuryl chloride dropwise to the reaction mixture.[6]

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2-chloro-1-(2-hydroxyphenyl)ethan-1-one. This intermediate can often be used in the next step without further purification.

-

Step 2: Hantzsch Thiazole Synthesis

-

Materials:

-

2-chloro-1-(2-hydroxyphenyl)ethan-1-one (from Step 1)

-

N-acetylthiourea

-

Ethanol

-

Sodium bicarbonate solution (saturated)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve the crude 2-chloro-1-(2-hydroxyphenyl)ethan-1-one and N-acetylthiourea in ethanol.

-

Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 3-5 hours.[7]

-

Monitor the reaction progress by TLC.

-

After completion, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a beaker containing a saturated solution of sodium bicarbonate to neutralize any acid formed during the reaction.

-

The product may precipitate out of the solution. If so, collect the solid by vacuum filtration.

-

If a precipitate does not form, concentrate the mixture under reduced pressure and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the collected solid with cold ethanol and dry it.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain pure 2-Acetamido-4-(2-hydroxyphenyl)thiazole.

-

| Reagent | Molar Ratio | Purpose |

| 2-Hydroxyacetophenone | 1.0 | Starting material for α-haloketone |

| Sulfuryl chloride | 1.1 | Chlorinating agent |

| N-acetylthiourea | 1.2 | Thioamide component for thiazole ring formation |

| Ethanol | - | Reaction solvent |

| Sodium bicarbonate | - | Neutralizing agent |

Characterization of 2-Acetamido-4-(2-hydroxyphenyl)thiazole

A comprehensive suite of analytical techniques is essential to confirm the identity, purity, and structure of the synthesized compound.

// Nodes Synthesized_Compound [label="Synthesized Product", fillcolor="#F1F3F4", fontcolor="#202124"]; Purity_Analysis [label="Purity Assessment", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Structural_Elucidation [label="Structural Elucidation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Elemental_Composition [label="Elemental Composition", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

HPLC [label="HPLC", fillcolor="#FFFFFF", fontcolor="#202124"]; NMR [label="NMR (¹H, ¹³C)", fillcolor="#FFFFFF", fontcolor="#202124"]; FTIR [label="FT-IR", fillcolor="#FFFFFF", fontcolor="#202124"]; MS [label="Mass Spectrometry", fillcolor="#FFFFFF", fontcolor="#202124"]; EA [label="Elemental Analysis", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Synthesized_Compound -> Purity_Analysis; Synthesized_Compound -> Structural_Elucidation; Synthesized_Compound -> Elemental_Composition;

Purity_Analysis -> HPLC; Structural_Elucidation -> NMR; Structural_Elucidation -> FTIR; Structural_Elucidation -> MS; Elemental_Composition -> EA; } केंदWorkflow for the characterization of the synthesized compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of the synthesized compound. A reverse-phase HPLC method is typically suitable for this type of molecule.

-

Principle: The compound is separated based on its partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

-

Typical Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape). A typical starting point could be a 65:35 (v/v) mixture of a phosphate buffer (pH 6.8) and acetonitrile.[8]

-

Flow Rate: 1.0 mL/min

-

Detection: UV detection at a wavelength where the compound has maximum absorbance (e.g., 254 nm or 273 nm).[9]

-

-

Expected Outcome: A single, sharp peak in the chromatogram indicates a high degree of purity. The retention time is a characteristic property of the compound under the specific chromatographic conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive method for elucidating the structure of the synthesized molecule. Both ¹H and ¹³C NMR should be performed.

-

¹H NMR Spectroscopy:

-

Expected Signals:

-

A singlet for the methyl protons of the acetamido group (around δ 2.2 ppm).

-

A singlet for the thiazole proton at the 5-position (around δ 7.0-7.5 ppm).

-

A multiplet for the aromatic protons of the 2-hydroxyphenyl group (in the range of δ 6.8-7.8 ppm).

-

A broad singlet for the phenolic hydroxyl proton (δ > 9.0 ppm, may be exchangeable with D₂O).

-

A singlet for the amide N-H proton (δ > 10.0 ppm, may be exchangeable with D₂O).

-

-

-

¹³C NMR Spectroscopy:

-

Expected Signals:

-

A signal for the methyl carbon of the acetamido group (around δ 23 ppm).

-

Signals for the aromatic carbons of the 2-hydroxyphenyl group (in the range of δ 115-160 ppm).

-

Signals for the thiazole ring carbons (C2, C4, and C5) in the range of δ 105-170 ppm.

-

A signal for the carbonyl carbon of the acetamido group (around δ 168 ppm).

-

-

| Technique | Expected Key Data |

| ¹H NMR | Signals for methyl, thiazole, aromatic, hydroxyl, and amide protons with characteristic chemical shifts and multiplicities. |

| ¹³C NMR | Signals for all unique carbon atoms in the molecule, including methyl, aromatic, thiazole, and carbonyl carbons. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

-

Expected Characteristic Absorptions:

-

O-H stretch (phenolic): A broad band in the region of 3200-3600 cm⁻¹.

-

N-H stretch (amide): A band around 3200-3400 cm⁻¹.

-

C-H stretch (aromatic and methyl): Bands just above and below 3000 cm⁻¹.

-

C=O stretch (amide): A strong absorption band around 1650-1680 cm⁻¹.[10]

-

C=N and C=C stretch (thiazole and aromatic rings): Bands in the region of 1500-1620 cm⁻¹.

-

C-N stretch: Bands in the region of 1200-1350 cm⁻¹.

-

C-O stretch (phenolic): A band around 1200-1250 cm⁻¹.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its structure.

-

Technique: Electrospray ionization (ESI) is a suitable method for this type of molecule.

-

Expected Outcome:

-

The mass spectrum should show a prominent peak corresponding to the molecular ion ([M+H]⁺ or [M-H]⁻). The calculated molecular weight of 2-Acetamido-4-(2-hydroxyphenyl)thiazole (C₁₁H₁₀N₂O₂S) is 234.27 g/mol .

-

Characteristic fragmentation patterns can provide further structural information. For example, cleavage of the acetamido group or fragmentation of the thiazole ring may be observed.[11][12]

-

Elemental Analysis

Elemental analysis determines the percentage composition of elements (C, H, N, S) in the compound.

-

Principle: The sample is combusted, and the resulting gases (CO₂, H₂O, N₂, SO₂) are quantified.

-

Expected Outcome: The experimentally determined percentages of carbon, hydrogen, nitrogen, and sulfur should be in close agreement with the calculated theoretical values for the molecular formula C₁₁H₁₀N₂O₂S.

| Element | Theoretical % |

| Carbon | 56.40 |

| Hydrogen | 4.30 |

| Nitrogen | 11.96 |

| Oxygen | 13.66 |

| Sulfur | 13.69 |

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and characterization of 2-Acetamido-4-(2-hydroxyphenyl)thiazole. The Hantzsch thiazole synthesis offers a reliable and efficient route to this important heterocyclic compound. The detailed characterization workflow, employing a combination of HPLC, NMR, FT-IR, Mass Spectrometry, and Elemental Analysis, provides a robust framework for confirming the structure and purity of the synthesized molecule. The information presented herein serves as a valuable resource for researchers and scientists engaged in the synthesis and development of novel thiazole-based compounds for potential therapeutic applications.

References

-

Semantic Scholar. Supporting Information. Available from: [Link].

-

Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link].

- Bouzroura, S., et al. (2016).

-

Organic Chemistry Portal. Thiazole synthesis. Available from: [Link].

- Journal of Chemical and Pharmaceutical Research. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 7(10), 1000-1011.

-

Journal of Pharmaceutical and Biomedical Analysis. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in precli. Available from: [Link].

-

ResearchGate. Synthesis of Hantzsch thiazole derivatives under solvent free conditions. Available from: [Link].

-

NP-MRD. 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0243798). Available from: [Link].

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available from: [Link].

- El-Sayed, W. A., et al. (2024). Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. Scientific Reports, 14(1), 1-17.

-

University of California, Davis. Interpretation of mass spectra. Available from: [Link].

-

University of California, Davis. Table of Characteristic IR Absorptions. Available from: [Link].

- Journal of the Chemical Society B: Physical Organic. (1969). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic, 270-274.

-

ResearchGate. FT-IR spectra a experimentally FT-IR of the derivative 1, b... Available from: [Link].

-

ResearchGate. FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. Available from: [Link].

-

ResearchGate. Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Available from: [Link].

- El-Faham, A., et al. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone.

-

Rapid Communications in Mass Spectrometry. (2004). Mass spectral fragmentation of 2a,4-disubstituted 2,2a,3,4-tetrahydro-2-phenoxy-1H-azeto[2,1-d][7][13]benzothiazepin-1-ones under electron impact ionization conditions. Rapid Communications in Mass Spectrometry, 18(8), 859-862.

- Nandiyanto, A. B. D., et al. (2026). How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak.

- Frontiers in Chemistry. (2024). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Frontiers in Chemistry, 12, 1365405.

- MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.

- Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118.

- International Journal of Advanced Research. (2017). A series of heterocyclic azo dyes based on thiazolyl derivatives synthesized by a classical method of diazotizing- coupling. International Journal of Advanced Research, 5(7), 2426-2496.

- Missioui, H., et al. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide.

- Journal of Taibah University for Science. (2020). A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. Journal of Taibah University for Science, 14(1), 565-573.

- ResearchGate. (2013).

- Asian Journal of Research in Chemistry. (2013). Development and validation of RP-HPLC method for simultaneous estimation of Tapentadol and Paracetamol in bulk and combined dosage form. Asian Journal of Research in Chemistry, 6(8), 754-758.

Sources

- 1. Frontiers | Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. journalijar.com [journalijar.com]

- 4. chemhelpasap.com [chemhelpasap.com]

- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ajrconline.org [ajrconline.org]

- 10. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 13. Thiazole synthesis [organic-chemistry.org]

Technical Guide: Antimicrobial and Antifungal Properties of Substituted Thiazoles

Executive Summary

The thiazole ring—a five-membered heterocycle containing sulfur and nitrogen—remains a privileged scaffold in anti-infective drug design.[1] Unlike the exhausted

Chemical Basis & Structure-Activity Relationship (SAR)

The biological activity of the thiazole nucleus is dictated by the electronic and steric environment at positions C2, C4, and C5.

The Pharmacophore Triad

To maximize antimicrobial potency, the following substitution patterns have been statistically validated in recent literature:

| Position | Optimal Substitution | Effect on Bioactivity |

| C2 (Kinetic Anchor) | Hydrazinyl / Amino / Schiff Bases | Essential for hydrogen bonding with the ATP-binding pocket of GyrB. Hydrazone linkers often improve antifungal specificity by increasing flexibility. |

| C4 (Lipophilic Domain) | Aryl / Coumarin / Halogenated Phenyl | Modulates membrane permeability. Electron-withdrawing groups (e.g., |

| C5 (Electronic Tuner) | Acyl / Acetate / H | Fine-tunes the electronic density of the ring. Acyl groups at C5 have been linked to increased antibacterial activity against Gram-negative strains. |

Field Insight: Recent studies highlight "Compound T2" (a thiazole derivative) which forms critical hydrogen bonds with Asp73 and Gly77 in the ATP-binding site of DNA gyrase, outperforming ciprofloxacin in resistant S. aureus strains [1].

Mechanisms of Action (MOA)

Substituted thiazoles exhibit a bifurcated mechanism of action, making them valuable for broad-spectrum development.

Antibacterial: DNA Gyrase Inhibition

Unlike fluoroquinolones that target the GyrA subunit (DNA cleavage), potent thiazoles primarily target the GyrB subunit (ATPase domain) . By competitively binding to the ATP-binding pocket, they deprive the enzyme of the energy required to introduce negative supercoils, effectively stalling DNA replication.

Antifungal: CYP51 Inhibition

In fungi, the thiazole nitrogen (N3) binds to the heme iron of Lanosterol 14

Visualization: Dual-Pathway Mechanism

Figure 1: Bifurcated mechanism of action showing GyrB inhibition in bacteria and CYP51 inhibition in fungi.

Synthetic Pathways[1][3][4]

The Hantzsch Thiazole Synthesis remains the gold standard due to its reliability and modularity. It involves the condensation of an

Reaction Workflow

-

Reactants:

-Bromoacetophenone derivatives (provides C4/C5) + Thiosemicarbazone/Thiourea (provides N-C-S and C2). -

Conditions: Reflux in ethanol or dioxane. Green chemistry adaptations use microwave irradiation (MW) or ultrasound to reduce reaction times from hours to minutes [2].

-

Mechanism: Nucleophilic attack of sulfur on the

-carbon, followed by cyclization and dehydration.

Visualization: Hantzsch Synthesis Logic

Figure 2: Step-wise workflow for the Hantzsch synthesis of bioactive thiazoles.

Biological Evaluation Protocols

To ensure data integrity and reproducibility, use Resazurin (Alamar Blue) based microdilution. This colorimetric method removes the subjectivity of visual turbidity readings.

Protocol A: Resazurin-Based MIC Assay (Bacteria)

Standard: CLSI M07-A10 / EUCAST

-

Inoculum Prep: Adjust bacterial culture (S. aureus, E. coli) to

McFarland standard ( -

Plate Setup:

-

Use 96-well flat-bottom plates.

-

Add

of test compound (serial dilutions in DMSO/MHB) to columns 1–10. -

Controls: Column 11 (Growth Control: bacteria + solvent), Column 12 (Sterility Control: media only).

-

Add

of bacterial suspension to wells. Final volume

-

-

Incubation:

for 18–24 hours. -

Readout (The Critical Step):

-

Add

of 0.015% Resazurin sodium salt solution (aqueous) to each well. -

Incubate for 1–4 hours.

-

Interpretation: Blue (Resazurin) = No Growth (Inhibition). Pink/Colorless (Resorufin) = Growth (Metabolic Activity).

-

MIC Definition: The lowest concentration preventing the color change from blue to pink [3].

-

Protocol B: Antifungal Susceptibility (Yeasts/Molds)

Standard: CLSI M27-A3[5]

-

Media: RPMI 1640 buffered with MOPS (pH 7.0). Crucial for azole stability.

-

Inoculum: C. albicans or A. fumigatus adjusted to

CFU/mL. -

Incubation:

for 24 hours (Candida) or 48 hours (Aspergillus). -

Endpoint: Visual score of 50% inhibition (for azoles) compared to growth control, or colorimetric change using Resazurin as above.

Protocol C: Cytotoxicity Counter-Screen (MTT Assay)

To validate "drug-likeness" and rule out general toxicity.

-

Cells: HEK293 (Human Embryonic Kidney) or Vero cells.

-

Treatment: Incubate cells with thiazole derivatives at

to -

Reagent: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

-

Analysis: Viable cells reduce MTT to purple formazan. Dissolve in DMSO and read OD at 570 nm.

-

Selectivity Index (SI): Calculate

. An

References

-

Design, synthesis, and SAR of novel thiazole-based antimicrobials targeting DNA gyrase. Hospital Pharmaceutical Journal. (2025). Link

-

Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews. (2024). Link

-

A new rapid resazurin-based microdilution assay for antimicrobial susceptibility testing. Journal of Antimicrobial Chemotherapy. (2017). Link

-

Structural basis of human CYP51 inhibition by antifungal azoles. Journal of Molecular Biology. (2010). Link

-

Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments. (2018). Link

Sources

- 1. jchemrev.com [jchemrev.com]

- 2. New Antifungal Agents with Azole Moieties [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Precision Engineering of Thiazole Scaffolds: A Technical Guide to Enzyme Inhibitor Discovery

Executive Summary: The Thiazole Advantage

The thiazole ring (

This guide moves beyond basic theory, providing a validated workflow for developing thiazole-based inhibitors targeting EGFR/VEGFR-2 kinases and Acetylcholinesterase (AChE) . It integrates recent Structure-Activity Relationship (SAR) data from 2024-2025 with robust synthetic protocols.

Discovery Workflow & Logic

The development of a high-potency thiazole inhibitor follows a non-linear, iterative process. The diagram below illustrates the critical decision nodes often overlooked in standard linear models.

Figure 1: Iterative workflow for thiazole inhibitor discovery. Note the feedback loops from SAR to both Synthesis and In Silico modeling.

Synthetic Protocol: The Hantzsch Condensation[1]

The Hantzsch thiazole synthesis remains the gold standard due to its atom economy and scalability. However, reproducibility often fails during the workup phase. The following protocol is optimized for 2,4-disubstituted thiazoles , a common scaffold for kinase inhibitors [1, 2].

Reaction Mechanism

The reaction involves the condensation of an

Figure 2: Mechanistic pathway of the Hantzsch synthesis.

Validated Bench Protocol

Objective: Synthesis of 2-amino-4-(4-fluorophenyl)thiazole (EGFR inhibitor precursor).

-

Reagents:

-

2-Bromo-4'-fluoroacetophenone (1.0 eq, 5.0 mmol)

-

Thiourea (1.5 eq, 7.5 mmol)

-

Solvent: Absolute Ethanol (10 mL)

-

-

Procedure:

-

Dissolution: In a 50 mL round-bottom flask, dissolve the

-haloketone in ethanol. -

Addition: Add thiourea in one portion.

-

Reflux: Heat the mixture to reflux (

) for 2–4 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexane). -

Precipitation: Cool to room temperature. A solid precipitate (hydrobromide salt) will form.

-

-

Critical Workup (The Failure Point):

-

Do not filter yet. Pour the reaction mixture into 50 mL of 10% aqueous

. This neutralizes the HBr salt and liberates the free base. -

Stir for 30 minutes until gas evolution ceases.

-

Filter the solid, wash with water (

mL) to remove inorganic salts, and recrystallize from hot ethanol.

-

-

Yield Expectation: 85–92%.

Case Study: Dual Kinase Inhibition (EGFR/VEGFR-2)[2][3]

Recent literature (2024-2025) highlights the efficacy of thiazolyl-hydrazone and thiazolyl-pyrazoline derivatives as dual inhibitors. These compounds address resistance mechanisms in Non-Small Cell Lung Cancer (NSCLC) [3, 4].

Structure-Activity Relationship (SAR) Analysis

The biological activity hinges on specific substitutions at the C2, C4, and C5 positions.

| Position | Preferred Substituent | Mechanistic Role |

| C2 | Hydrazone / Amine | Acts as a Hydrogen Bond Donor (HBD) to the hinge region (e.g., Met793 in EGFR). |

| C4 | Phenyl ring (p-F, p-Cl) | Occupies the hydrophobic pocket; Halogens increase metabolic stability and lipophilicity. |

| C5 | H or Acetyl group | Small groups preferred to avoid steric clash with the gatekeeper residue. |

Comparative Potency Data

The following data summarizes the potency of optimized thiazole derivatives compared to the standard drug Erlotinib [3, 5].

| Compound ID | Target | IC50 (nM) | Selectivity Note |

| Thiazole-11d | EGFR | 30 ± 2.1 | Potent antiproliferative activity.[1] |

| Thiazole-11f | EGFR | 27 ± 1.8 | Superior to Erlotinib (33 nM).[1] |

| Compound 10d | VEGFR-2 | 43 ± 2.4 | Dual inhibition capability.[2] |

| Erlotinib | EGFR | 33 ± 3.0 | Reference Standard. |

Data Source: Synthesized findings from recent extensive SAR studies [3, 5].[3]

Experimental Validation: Kinase Inhibition Assay

To validate the synthesized hits, a robust biochemical assay is required. We recommend the ADP-Glo™ Kinase Assay or a standard FRET-based assay over simple MTT proliferation assays, as the former measures direct enzymatic inhibition.

Protocol: EGFR Kinase Assay

-

Preparation: Dilute the synthesized thiazole inhibitor in DMSO (10 mM stock). Prepare serial dilutions (0.1 nM to 10

M) in kinase buffer (50 mM HEPES, pH 7.5, 10 mM -

Incubation:

-

Mix 2

L of inhibitor + 4 -

Incubate at

for 15 minutes to allow equilibrium binding.

-

-

Reaction Start: Add 4

L of ATP/Substrate mix (Poly Glu:Tyr). -

Detection: After 60 minutes, add the detection reagent (e.g., ADP-Glo reagent) to stop the reaction and deplete remaining ATP.

-

Readout: Measure luminescence. Plot % Inhibition vs. Log[Concentration] to calculate IC50 using non-linear regression (GraphPad Prism).

Visualization of SAR Logic

The following diagram summarizes the chemical logic required to optimize a hit compound into a lead candidate.

Figure 3: Structural optimization logic for Thiazole-based Kinase Inhibitors.

References

-

Hantzsch Thiazole Synthesis Protocol. Chem Help Asap / BenchChem. (2025).[4][3][5] Retrieved from

-

Recent developments in the chemistry and enzyme inhibitory activity of fused thiazoles. ResearchGate. (2024). Retrieved from

-

Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors. Frontiers in Chemistry. (2025).[4][3][5] Retrieved from

-

Discovery of novel thiazolyl-pyrazolines as dual EGFR and VEGFR-2 inhibitors. Taylor & Francis Online. (2022).[2][6][7][8] Retrieved from

-

Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAF V600E Dual Inhibitors. MDPI Molecules. (2023).[5] Retrieved from

Sources

- 1. Frontiers | Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties [frontiersin.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecules | Free Full-Text | Multipotent Cholinesterase Inhibitors for the Treatment of Alzheimer’s Disease: Synthesis, Biological Analysis and Molecular Docking Study of Benzimidazole-Based Thiazole Derivatives [mdpi.com]

The Pharmacophore Frontier: Investigating the Anti-Inflammatory Potency of 2-Acetamido-Thiazole Derivatives

Executive Summary & Rationale

The thiazole ring acts as a "privileged scaffold" in medicinal chemistry due to its ability to serve as a bioisostere for pyridine and its high affinity for diverse biological targets. Specifically, the 2-acetamido-thiazole moiety combines the metabolic stability of the thiazole ring with the hydrogen-bonding capability of the acetamido group (

This guide details the technical investigation of these compounds as non-steroidal anti-inflammatory agents (NSAIDs). Unlike traditional NSAIDs that often cause gastric ulceration via non-selective COX inhibition, 2-acetamido-thiazole derivatives offer a pathway toward selective COX-2 inhibition and modulation of the NF-

Chemical Synthesis Strategy

To investigate these compounds, a robust synthetic route is required. The Hantzsch Thiazole Synthesis remains the gold standard for generating the core ring, followed by N-acylation.

Optimized Synthetic Workflow

The synthesis proceeds in two distinct steps:

-

Cyclization: Condensation of substituted

-haloketones with thiourea. -

Acetylation: Protection/functionalization of the C2-amine using acetic anhydride or acetyl chloride.

Critical Technical Note: The choice of solvent in Step 1 (typically Ethanol or DMF) influences the yield. For the acetylation step, using a weak base (Pyridine or

Figure 1: Step-wise synthesis of 2-acetamido-thiazole derivatives via Hantzsch condensation and subsequent acetylation.

Molecular Mechanism of Action

The anti-inflammatory efficacy of 2-acetamido-thiazoles is rarely mono-mechanistic. Research indicates a dual mode of action:

-

Enzymatic Inhibition: Direct binding to the hydrophobic pocket of COX-2 , preventing the conversion of Arachidonic Acid to Prostaglandin E2 (PGE2).

-

Transcriptional Modulation: Inhibition of the NF-

B pathway . These compounds often prevent the phosphorylation and degradation of I

Figure 2: Dual-pathway interference: NF-

Experimental Validation: The RAW 264.7 Model

To validate the anti-inflammatory potential, the RAW 264.7 murine macrophage cell line is the industry standard. It mimics the systemic inflammatory response when stimulated with Lipopolysaccharide (LPS).

Protocol A: Cytotoxicity Screening (MTT Assay)

Rationale: Before assessing anti-inflammatory activity, you must prove the compound is not killing the cells. A drop in NO production caused by cell death is a false positive.

-

Seeding: Plate RAW 264.7 cells at

cells/well in a 96-well plate. Incubate for 24h at 37°C/5% CO -

Treatment: Treat cells with increasing concentrations of the test compound (e.g., 1, 10, 50, 100

M). Include a DMSO vehicle control. -

Incubation: Incubate for 24 hours.

-

MTT Addition: Add 20

L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. -

Solubilization: Remove supernatant. Add 100

L DMSO to dissolve formazan crystals.[1] -

Read: Measure absorbance at 570 nm .

-

Acceptance Criteria: >80% cell viability compared to control is required to proceed to the Griess assay.

-

Protocol B: Nitric Oxide (NO) Inhibition (Griess Assay)

Rationale: iNOS produces NO during inflammation.[2] The Griess reaction measures nitrite (

-

Seeding: Plate RAW 264.7 cells (

cells/well) and incubate overnight. -

Stimulation: Pre-treat cells with the test compound (10–100

M) for 1 hour. Then, add LPS (1 -

Incubation: Incubate for 24 hours.

-

Reaction:

-

Transfer 100

L of culture supernatant to a new plate. -

Add 100

L of Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid).

-

-

Read: Incubate 10 minutes at room temperature (dark). Measure absorbance at 540 nm .

-

Calculation: Determine concentration using a Sodium Nitrite (

) standard curve. Calculate

Structure-Activity Relationship (SAR) Analysis

Data from the assays above allows for SAR optimization. The table below summarizes general trends observed in 2-acetamido-thiazole derivatives regarding NO inhibition (

| Position | Substituent (R) | Electronic Effect | Predicted Activity ( | Mechanistic Insight |

| C4-Phenyl | Neutral | Moderate ( | Baseline hydrophobic interaction. | |

| C4-Phenyl | EWG (Inductive) | High ( | Halogens enhance metabolic stability and fit into COX-2 hydrophobic pockets. | |

| C4-Phenyl | EDG (Resonance) | Good ( | H-bond acceptor capability improves binding affinity. | |

| C4-Phenyl | Strong EWG | Variable | Can be toxic; often shows high potency but poor "drug-likeness." | |

| N-Acetyl | H-Bond Donor | Essential | Removal of the acetyl group (free amine) often drastically reduces potency. |

-

EWG: Electron Withdrawing Group

-

EDG: Electron Donating Group

Key Finding: Substitution at the para position of the C4-phenyl ring with electron-withdrawing groups (F, Cl) consistently yields the most potent anti-inflammatory agents [1, 2].

References

-

Synthesis and anti-inflammatory evaluation of new thiazole derivatives. Source: ResearchGate (2025). Context: Demonstrates that 4-substituted phenyl derivatives (specifically Cl and F) exhibit 84–93% of the activity of Indomethacin.

-

Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Cells. Source: MDPI / Brieflands (2019/2020). Context: Establishes the standard protocol for LPS-induced NO inhibition and validates the correlation between NO reduction and COX-2 mRNA suppression.

-

Biological and anti-inflammatory evaluation of two thiazole compounds in RAW cell line. Source: PubMed / Bentham Science (2012). Context: Validates the specific COX-2 inhibitory mechanism of acetamido-thiazole derivatives without affecting COX-1, highlighting the safety profile.

Sources

Methodological & Application

Hantzsch thiazole synthesis protocol for 2-amino-4-arylthiazoles.

Topic: Hantzsch Thiazole Synthesis Protocol for 2-Amino-4-Arylthiazoles Content Type: Application Note & Detailed Protocol Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Abstract & Strategic Relevance

The 2-amino-4-arylthiazole scaffold is a privileged structure in medicinal chemistry, serving as a pharmacophore in diverse therapeutic agents, including antitumor, anti-inflammatory (e.g., Fanetizole), and antimicrobial drugs. This Application Note provides a rigorous technical guide for synthesizing this moiety via the Hantzsch reaction. We present two distinct protocols: a Standard Classical Method (robust and scalable) and a Modern Green Method (catalyst-free, aqueous media), allowing researchers to select the optimal approach based on available instrumentation and sustainability goals.

Mechanistic Insight

The Hantzsch thiazole synthesis is a condensation reaction between an

The pathway proceeds in three distinct phases:

-

Nucleophilic Substitution (

): The sulfur atom of the thiourea attacks the -

Cyclization: The terminal amino group attacks the carbonyl carbon, forming a hydroxy-thiazoline intermediate.

-

Dehydration & Aromatization: Loss of a water molecule drives the formation of the aromatic thiazole ring.

Figure 1: Mechanistic Pathway (Graphviz)

Caption: Stepwise mechanistic progression from reactants to the aromatized thiazole scaffold.

Critical Parameters & Optimization

Reaction efficiency relies on solvent polarity and temperature. While ethanol is the classical standard, aqueous media under microwave irradiation significantly accelerates kinetics due to the "on-water" hydrophobic effect and efficient energy transfer.

Table 1: Comparative Optimization Parameters

| Parameter | Classical Method (Reflux) | Green Method (Microwave/Water) | Impact on Outcome |

| Solvent | Ethanol or Methanol | Water or PEG-400 | Water enhances rate via hydrophobic effect; EtOH ensures solubility. |

| Stoichiometry | 1.0 : 1.0 to 1.0 : 1.2 | 1.0 : 1.0 | Slight excess of thiourea drives completion in classical methods. |

| Temperature | 70–80°C (Reflux) | 100–140°C (MW) or 80°C (PEG) | Higher temp/pressure in MW reduces time from hours to minutes. |

| Catalyst | None (or catalytic | None required | Catalyst-free aqueous methods reduce purification burden. |

| Workup | Basification required | Filtration + Wash | Both yield hydrobromide salts initially; base frees the amine. |

Standard Operating Procedures (Protocols)

Protocol A: Classical Synthesis (Ethanol Reflux)

Best for: Large-scale batches, labs without microwave reactors, and educational settings.

Reagents:

-

Substituted Phenacyl Bromide (1.0 equiv)[1]

-

Thiourea (1.1 equiv)[2]

-

Ethanol (Absolute, 10-15 volumes)

-

Ammonium Hydroxide (

) or Sodium Acetate (

Step-by-Step Workflow:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equiv (e.g., 10 mmol) of phenacyl bromide in Ethanol (approx. 20 mL).

-

Addition: Add 1.1 equiv (11 mmol) of thiourea. The mixture may turn slightly warm.

-

Reaction: Attach a reflux condenser. Heat the mixture to reflux (approx. 78°C) with stirring for 2–4 hours.

-

Checkpoint: Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3). Disappearance of the starting bromide indicates completion.

-

-

Precipitation (Salt Formation): Cool the reaction mixture to room temperature. Often, the hydrobromide salt of the thiazole will precipitate as a crystalline solid.

-

Isolation: Filter the solid.

-

Neutralization (Critical Step): Suspend the solid in water. Slowly add

(or saturated -

Final Purification: Filter the free base, wash with cold water, and recrystallize from hot ethanol if necessary.

Protocol B: Green Synthesis (Aqueous Microwave)

Best for: High-throughput library generation, rapid optimization, and environmentally conscious synthesis.

Reagents:

-

Substituted Phenacyl Bromide (1.0 equiv)[1]

-

Thiourea (1.0 equiv)

-

Deionized Water (5-10 volumes)

Step-by-Step Workflow:

-

Preparation: In a microwave-safe reaction vial (e.g., 10 mL or 30 mL), combine phenacyl bromide (1.0 mmol) and thiourea (1.0 mmol).

-

Solvent: Add water (2–3 mL). Note that reagents may not fully dissolve; this is a heterogeneous "on-water" reaction.

-

Irradiation: Cap the vial. Irradiate at 140°C (or 40–80W constant power) for 5–10 minutes .

-

Note: Without a microwave, this can be performed in hot water (80°C) or PEG-400 for 20–40 minutes, though MW is superior.

-

-

Workup: Cool the vial. The product often separates as a solid or a gummy mass.

-

Neutralization: Decant the aqueous supernatant if possible, or add aqueous

directly to the reaction vessel to basify. -

Isolation: Filter the resulting precipitate. Wash with water.[3][4][5][6]

-

Drying: Dry in a vacuum oven at 45°C. Yields are typically >90%.

Figure 2: Experimental Workflow Diagram (Graphviz)

Caption: Decision tree for synthesis selection and downstream processing steps.

Quality Control & Troubleshooting

Characterization Data (Typical)

-

NMR (DMSO-

-

Thiazole C5-H: Singlet,

6.8 – 7.3 ppm (Characteristic diagnostic peak). -

: Broad singlet,

-

Aromatic Protons: Multiplets,

7.2 – 8.0 ppm depending on substitution.[5]

-

-

Melting Point: 2-amino-4-phenylthiazole typically melts ~147–150°C. Sharp range indicates purity.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Sticky/Gummy Product | Incomplete neutralization or trapped solvent. | Triturate the gum with cold ether or hexanes to induce crystallization. Ensure pH is >9. |

| Low Yield | Hydrolysis of phenacyl bromide. | Ensure solvents are not excessively wet (for Method A). Use fresh phenacyl bromide (it is a lachrymator and degrades). |

| Starting Material Remains | Reaction stalled. | Add catalytic amount of Iodine ( |

| Impurity in NMR | Unreacted thiourea. | Wash the crude solid thoroughly with water (thiourea is water-soluble) before recrystallization. |

References

-

Jain, K. S., et al. (2011).[5][7] An Efficient and Rapid Synthesis of 2-Amino-4-Arylthiazoles Employing Microwave Irradiation in Water. Green and Sustainable Chemistry. Link

-

Kocabas, E., & Sener, A. (2010). A Rapid and High-Yielding Synthesis of Thiazoles and Aminothiazoles Using Tetrabutylammonium Salts. Turkish Journal of Chemistry. Link

-

Netankar, P. D., et al. (2015).[6] Rapid and Environmentally Benign Protocol for the Synthesis of 2-Aminothiazoles. Chemistry & Biology Interface. Link

-

PubChem Compound Summary. (2025). 2-Amino-4-phenylthiazole.[8][9][10][11] National Center for Biotechnology Information. Link

-

Khrustalev, D. P., et al. (2008). Synthesis of 2-Amino-4-phenylthiazole under Conditions of Microwave Irradiation. Russian Journal of Applied Chemistry. Link

Sources

- 1. nanobioletters.com [nanobioletters.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. chemhelpasap.com [chemhelpasap.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. cbijournal.com [cbijournal.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. spectrabase.com [spectrabase.com]

- 9. spectrabase.com [spectrabase.com]

- 10. 2-Amino-4-phenylthiazole | C9H8N2S | CID 40302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. asianpubs.org [asianpubs.org]

Spectroscopic characterization (NMR, IR, Mass) of 2-Acetamido-4-(2-hydroxyphenyl)thiazole.

Application Note: Spectroscopic Characterization of 2-Acetamido-4-(2-hydroxyphenyl)thiazole

Executive Summary & Scope

This technical guide provides a rigorous framework for the structural characterization of 2-Acetamido-4-(2-hydroxyphenyl)thiazole (Molecular Formula:

The ortho-hydroxyphenyl substitution at position 4 introduces specific intramolecular hydrogen bonding interactions that distinguish its spectral fingerprint from para-substituted analogs. This guide details the experimental protocols, expected spectral data, and mechanistic interpretations required to validate the identity and purity of this compound.

Synthesis Context & Impurity Profile

To interpret spectra accurately, one must understand the sample's origin.[1] This compound is typically synthesized via the Hantzsch Thiazole Synthesis , followed by acetylation.[1]

-

Precursors: 2-Hydroxyacetophenone + Thiourea

2-Amino-4-(2-hydroxyphenyl)thiazole.[2] -

Acetylation: Reaction with Acetic Anhydride/Acetyl Chloride.

-

Key Impurities to Watch:

-

Unreacted Amine: Lack of acetyl methyl signal in NMR.

-

O-Acetylation: Acetylation of the phenolic -OH (ester formation) instead of/in addition to the amine. This is a critical validation point.

-

Hantzsch Intermediates: Alpha-haloketone residues.

-

Experimental Workflows

Workflow Diagram

Figure 1: Integrated workflow for the structural validation of thiazole derivatives. This triangulation ensures that mass, functional groups, and connectivity are cross-verified.[1]

Detailed Characterization Protocols

Mass Spectrometry (ESI-MS)

Objective: Confirm molecular weight and analyze fragmentation to verify the core scaffold.

-

Instrument Parameters:

-

Expected Data & Interpretation:

-

Molecular Ion

: The base peak should appear at m/z 235.05 .[1] -

Adducts: Sodium adduct

at m/z 257.04 may be visible. -

Fragmentation Pattern:

-

Fragmentation Pathway Diagram:

Figure 2: Predicted ESI-MS fragmentation pathway showing the characteristic loss of the acetyl group.[1]

Infrared Spectroscopy (FT-IR)

Objective: Differentiate between N-acetylation (amide) and O-acetylation (ester).

-

Sample Prep: Solid-state ATR (Attenuated Total Reflectance) or KBr pellet.[1]

-

Key Diagnostic Bands:

| Functional Group | Frequency ( | Description |

| O-H (Phenol) | Broad.[1] Note: In 2-hydroxyphenyl derivatives, intramolecular H-bonding to the thiazole N may shift this band and make it sharper or broader depending on crystal packing. | |

| N-H (Amide) | Medium intensity, often overlaps with OH. | |

| C=O[1] (Amide I) | Critical: If O-acetylation occurred (ester), this band would shift to | |

| C=N (Thiazole) | Characteristic of the thiazole ring stretch. | |

| C-O (Phenolic) | Strong stretch.[1] |

Nuclear Magnetic Resonance (NMR)

Objective: Definitive structural assignment.

Solvent: DMSO-d6 is mandatory.

Spectral Assignments:

| Chemical Shift ( | Multiplicity | Integration | Assignment | Mechanistic Insight |

| 12.00 - 12.30 | Singlet (Broad) | 1H | Amide -NH | Highly deshielded due to the electron-withdrawing carbonyl and thiazole ring.[1] |

| 10.50 - 11.00 | Singlet | 1H | Phenolic -OH | Ortho-OH is often deshielded due to H-bonding. Disappears on |

| 7.80 - 7.90 | Doublet of doublets | 1H | Ar-H (H-6') | The proton on the phenyl ring ortho to the thiazole linkage. Deshielded by the heterocyclic ring current. |

| 7.60 - 7.65 | Singlet | 1H | Thiazole H-5 | Diagnostic: The specific singlet for the 4-substituted thiazole. Confirms the ring closure. |

| 7.15 - 7.30 | Multiplet | 1H | Ar-H (H-4') | Para to the OH group.[1] |

| 6.85 - 7.00 | Multiplet | 2H | Ar-H (H-3', H-5') | Protons ortho and para to the electron-donating OH group are shielded (upfield).[1] |

| 2.15 - 2.20 | Singlet | 3H | Acetyl -CH3 | Sharp singlet. Confirms the presence of the acetamido group. |

Critical Validation Check:

-

Regiochemistry: If the signal at ~7.60 ppm (Thiazole H-5) is missing, the thiazole ring did not form correctly.[1]

-

O-Acetylation Check: If the methyl signal appears at

ppm and the OH signal is missing, you have formed the ester, not the amide (or both).[1] The Amide methyl is distinctively at

-

C=O (Amide):

ppm.[1] -

C-2 (Thiazole):

ppm (ipso to amide).[1] -

C-OH (Phenyl C-2'):

ppm.[1][3] -

C-4 (Thiazole):

ppm.[1][3] -

Aromatic CH:

ppm. -

Thiazole C-5:

ppm (Characteristic high-field aromatic carbon).[1] -

Methyl:

ppm.

References

-

Thiazole Synthesis & Activity: Kashyap, S. J., et al. "Synthesis of 2-substituted-4-(substituted phenyl)-1, 3-thiazoles as potential anti-inflammatory and analgesic agents."[1] Journal of Heterocyclic Chemistry 48.1 (2011).[1]

-

Spectroscopic Data of Amides: Yunus, U., et al. "N-(Thiazol-2-yl)acetamide."[1] Acta Crystallographica Section E: Structure Reports Online 64.8 (2008): o1516.[1]

-

Hantzsch Reaction Mechanism: Eicher, T., & Hauptmann, S.[1] The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH, 2003.[1]

-

NMR Characterization of Hydroxyphenyl Thiazoles: Chimenti, F., et al. "Synthesis and biological activity of novel 2-thiazolylhydrazone derivatives."[1] European Journal of Medicinal Chemistry 42.6 (2007).[1]

Sources

Evaluating the Antioxidant Potential of Novel Thiazoles using the DPPH Assay: Application Notes and Protocols

Introduction: The Imperative for Antioxidant Discovery and the Promise of Thiazoles

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in a multitude of diseases, including neurodegenerative disorders, cancer, and diabetes.[1] This has propelled the search for novel antioxidant compounds to the forefront of drug discovery. Thiazole, a five-membered aromatic heterocycle containing sulfur and nitrogen, has emerged as a privileged scaffold in medicinal chemistry due to its diverse pharmacological activities.[1][2] Thiazole derivatives have demonstrated significant potential as antioxidant agents, capable of mitigating oxidative damage.[1][3]

This guide provides a comprehensive overview and a detailed protocol for evaluating the antioxidant potential of novel thiazole compounds using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. This widely adopted method is valued for its simplicity, speed, and cost-effectiveness, making it an excellent primary screening tool in the drug development pipeline.[4][5][6] We will delve into the mechanistic underpinnings of the assay, provide a step-by-step protocol with explanations for each choice, and discuss data interpretation and potential pitfalls specific to thiazole chemistry.

The DPPH Radical Scavenging Assay: A Mechanistic Overview

The DPPH assay is a colorimetric method based on the ability of an antioxidant to scavenge the stable DPPH free radical.[4] In its radical form, DPPH has a deep violet color due to its unpaired electron, with a characteristic absorbance maximum around 517 nm.[4][7] When a hydrogen atom or an electron is donated by an antioxidant molecule, the DPPH radical is reduced to its non-radical form, DPPH-H (diphenylpicrylhydrazine).[4][8] This reduction leads to a color change from violet to a pale yellow, which is proportional to the concentration of the antioxidant and its scavenging capacity.[1][6][8]

The primary mechanisms by which an antioxidant (like a thiazole derivative, Ar-OH) quenches the DPPH radical are Hydrogen Atom Transfer (HAT) and Single-Electron Transfer followed by Proton Transfer (SET-PT).[8][9]

-

Hydrogen Atom Transfer (HAT): The antioxidant directly donates a hydrogen atom to the DPPH radical. DPPH• + Ar-OH → DPPH-H + Ar-O•

-

Single-Electron Transfer followed by Proton Transfer (SET-PT): The antioxidant first transfers an electron to the DPPH radical, forming the DPPH anion and the antioxidant radical cation. The DPPH anion is then protonated by the solvent, and the antioxidant radical cation releases a proton. DPPH• + Ar-OH → DPPH⁻ + [Ar-OH]•⁺ DPPH⁻ + H⁺ → DPPH-H [Ar-OH]•⁺ → Ar-O• + H⁺

The structural features of the thiazole derivatives, such as the presence and position of electron-donating groups, significantly influence their ability to participate in these reactions and thus their overall antioxidant activity.[3]

Experimental Protocol: A Step-by-Step Guide

This protocol is designed for a 96-well plate format, which is ideal for screening multiple compounds and concentrations.

Reagent and Equipment Preparation

-

DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. This solution should be freshly prepared and kept in an amber bottle or covered in aluminum foil to protect it from light, as DPPH is light-sensitive.[10] Store at 4°C when not in use.

-

Test Compounds (Thiazole Derivatives): Prepare stock solutions of the novel thiazole derivatives in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL or 10 mM. From these stock solutions, prepare a series of dilutions to determine the IC50 value.

-

Positive Control: A stock solution of a known antioxidant, such as Ascorbic Acid or Trolox, should be prepared in the same manner as the test compounds.[1][10]

-

Solvent: The same solvent used to dissolve the test compounds and positive control (e.g., methanol).

-

Equipment:

Assay Procedure

-

Plate Layout: Design the plate layout to include wells for the blank, control, positive control at various concentrations, and test compounds at various concentrations. Each concentration should be tested in triplicate.

-

Sample Addition: To the appropriate wells of the 96-well plate, add 100 µL of the different concentrations of the test compounds and the positive control.

-

Blank Preparation: In the blank wells, add 200 µL of the solvent (e.g., methanol).

-

Control Preparation: In the control wells, add 100 µL of the solvent.

-

Reaction Initiation: Add 100 µL of the 0.1 mM DPPH solution to all wells except the blank wells. The final volume in these wells will be 200 µL.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[10] The incubation time is critical and should be consistent across all experiments.

-

Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[1][10]

Experimental Workflow Diagram

Caption: Workflow for the DPPH radical scavenging assay.

Data Analysis and Interpretation

The antioxidant activity is expressed as the percentage of DPPH radical scavenging.

-

Calculate the Percentage Inhibition: The percentage of DPPH radical scavenging activity is calculated using the following formula:[10]

% Inhibition = [(A_control - A_sample) / A_control] x 100

Where:

-

A_control is the absorbance of the control (DPPH solution and solvent).

-

A_sample is the absorbance of the test sample (DPPH solution and test compound).

-

-

Determine the IC50 Value: The IC50 (half-maximal inhibitory concentration) value is the concentration of the test compound required to scavenge 50% of the DPPH radicals.[10] To determine the IC50 value, plot a dose-response curve of the percentage inhibition against the corresponding concentrations of the test compound. The IC50 value is then determined by interpolation from this graph. A lower IC50 value indicates a higher antioxidant potential.[6]

Logical Relationship for Data Interpretation

Caption: Relationship between measured absorbance and antioxidant potential.

Sample Data Presentation

| Compound | Concentration (µg/mL) | % Inhibition (Mean ± SD) | IC50 (µg/mL) |

| Thiazole A | 10 | 25.3 ± 1.8 | 35.2 |

| 25 | 42.1 ± 2.5 | ||

| 50 | 68.7 ± 3.1 | ||

| 100 | 89.4 ± 2.2 | ||

| Thiazole B | 10 | 15.8 ± 1.5 | 62.5 |

| 25 | 30.2 ± 2.1 | ||

| 50 | 48.9 ± 2.8 | ||

| 100 | 75.6 ± 3.5 | ||

| Ascorbic Acid | 5 | 75.2 ± 3.3 | 3.2 |

| 10 | 92.5 ± 1.9 |

Considerations for Thiazole Derivatives and Assay Limitations

While the DPPH assay is a robust screening tool, it is essential to be aware of its limitations, especially when testing novel chemical entities like thiazole derivatives.

-

Color Interference: If the thiazole derivatives are colored and absorb light around 517 nm, they can interfere with the assay results, leading to an underestimation of the antioxidant activity.[11][12] It is crucial to run a control containing the test compound without DPPH to correct for any background absorbance.

-

Solubility: The DPPH radical is soluble in organic solvents like methanol or ethanol.[4] The tested thiazole compounds must also be soluble in the same solvent system to ensure a homogenous reaction mixture.

-

Steric Hindrance: The accessibility of the radical site on the DPPH molecule can be restricted, which may affect its reaction with bulky thiazole derivatives.[9]

-

Reaction Kinetics: The reaction between DPPH and antioxidants can be complex, with some reactions being very fast and others slow. The fixed 30-minute incubation period may not be optimal for all compounds.

-

Physiological Relevance: The DPPH assay is a chemical assay and does not fully replicate the complex biological environment within a cell.[5] Therefore, results from the DPPH assay should be considered as an initial screening, and promising compounds should be further evaluated in more biologically relevant assays (e.g., cellular antioxidant assays).

Potential Thiazole-DPPH Reaction Mechanisms

Caption: Possible reaction pathways for a thiazole antioxidant with DPPH.

Conclusion: A Foundational Assay in Antioxidant Drug Discovery

The DPPH assay serves as an invaluable initial step in the characterization of the antioxidant potential of novel thiazole derivatives. Its simplicity and high-throughput nature allow for the rapid screening of a large number of compounds, facilitating the identification of promising candidates for further development. By understanding the underlying chemical principles, adhering to a validated protocol, and being cognizant of the assay's limitations, researchers can generate reliable and reproducible data. This, in turn, will accelerate the journey of novel thiazole-based antioxidants from the laboratory to potential therapeutic applications. For comprehensive antioxidant profiling, it is recommended to complement the DPPH assay with other methods like the ABTS, FRAP, or ORAC assays.[5]

References

-

Thiazole-Based Antioxidants: Pioneering a Decade of Therapeutic Advances. - R Discovery. Available at: [Link]

-

Genesis and development of DPPH method of antioxidant assay - PMC - NIH. Available at: [Link]

-

DPPH Radical Scavenging Assay - MDPI. Available at: [Link]

-

Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC. Available at: [Link]

-

DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific. Available at: [Link]

-

View of Revisiting DPPH (2,2-diphenyl-1-picrylhydrazyl) assay as a useful tool in antioxidant evaluation: A new IC100 concept to address its limitations | Journal of Food Bioactives - isnff-jfb.com. Available at: [Link]

-

ICH Validation of DPPH Assay Method: Some Interesting Medicinal Drugs. Available at: [Link]

-

Unraveling Antioxidant Power: The DPPH Radical Scavenging Assay Explained - Oreate AI. Available at: [Link]

-

Development and validation of an HPTLC–DPPH assay and its application to the analysis of honey | Semantic Scholar. Available at: [Link]

-

Optimization and Validation of a Simple Spectrophotometric Based DPPH Method for Analysis of Antioxidant Activity in Aerated - SCIRP. Available at: [Link]

-

DPPH Radical Scavenging Assay - Encyclopedia.pub. Available at: [Link]

-

Synthesis and Antioxidant Activity of Novel Thiazole and Thiazolidinone Derivatives with Phenolic Fragments - MDPI. Available at: [Link]

-

Critical Re-Evaluation of DPPH assay: Presence of Pigments Affects the Results - PubMed. Available at: [Link]

-

DPPH - Wikipedia. Available at: [Link]

-

Design and Synthesis of Thiazole Derivatives as Novel Anti-Oxidant Agents - IJSAT. Available at: [Link]

-

Full article: Synthesis of thiazole-based-thiourea analogs: as anticancer, antiglycation and antioxidant agents, structure activity relationship analysis and docking study - Taylor & Francis. Available at: [Link]

-

Synthesis of thiazole derivatives as cholinesterase inhibitors with antioxidant activity - DergiPark. Available at: [Link]

-

Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Available at: [Link]

-

Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds - MDPI. Available at: [Link]

-

Preparation of Bioactive Thiazole Derivatives using 1,2,3-triazole-linked Thiosemicarbazone Derivatives and their Antioxidant Ac. Available at: [Link]

Sources

- 1. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. archives.ijper.org [archives.ijper.org]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]

- 6. Unraveling Antioxidant Power: The DPPH Radical Scavenging Assay Explained - Oreate AI Blog [oreateai.com]

- 7. DPPH - Wikipedia [en.wikipedia.org]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. DPPH Radical Scavenging Assay [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. View of Revisiting DPPH (2,2-diphenyl-1-picrylhydrazyl) assay as a useful tool in antioxidant evaluation: A new IC100 concept to address its limitations | Journal of Food Bioactives [isnff-jfb.com]

- 12. Critical Re-Evaluation of DPPH assay: Presence of Pigments Affects the Results - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Minimizing side product formation in thiazole synthesis under acidic conditions.

Technical Support Center: Thiazole Synthesis

A Senior Application Scientist's Guide to Minimizing Side Product Formation Under Acidic Conditions

Welcome to the technical support center for thiazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of thiazole ring formation, particularly the challenges posed by acidic reaction conditions. As a Senior Application Scientist, my goal is to provide not just protocols, but a deep mechanistic understanding that empowers you to troubleshoot and optimize your reactions effectively. The Hantzsch thiazole synthesis, while a cornerstone of heterocyclic chemistry, is notoriously sensitive to reaction parameters, often leading to isomeric impurities and other side products that complicate purification and reduce yields. This guide will illuminate the causal relationships between reaction conditions and outcomes, providing a framework for rational control over your synthesis.

Part 1: The Core Challenge - Isomeric Impurity in Hantzsch Synthesis

One of the most persistent issues in the synthesis of 2-aminothiazoles from N-substituted thioureas is the formation of an isomeric byproduct. Understanding the origin of this impurity is the first step toward its elimination.

Q1: I performed a Hantzsch synthesis with an N-monosubstituted thiourea and an α-haloketone under acidic conditions. My mass spectrometry data shows a major peak corresponding to my target product's mass, but NMR analysis reveals a mixture of two isomers. What is the likely identity of the major byproduct?

A: The byproduct you are observing is almost certainly the 3-substituted 2-imino-2,3-dihydrothiazole. This is a common regiochemical side product in the Hantzsch synthesis when using N-substituted thioureas.[1][2][3] While your desired product is the 2-(N-substituted amino)thiazole, a shift in the reaction mechanism, primarily driven by pH, can favor the formation of this imino tautomer.

The key to understanding this lies in the two distinct nitrogen atoms of the N-substituted thiourea. The cyclization step of the Hantzsch synthesis involves a nucleophilic attack from one of these nitrogens onto the carbonyl carbon of the α-haloketone intermediate. The choice of which nitrogen attacks dictates the final regiochemistry.

-

Under Neutral or Basic Conditions: The exocyclic (substituted) nitrogen is more nucleophilic and attacks the carbonyl, leading to the desired 2-(N-substituted amino)thiazole after dehydration and tautomerization.

-

Under Acidic Conditions: The exocyclic nitrogen can be protonated, reducing its nucleophilicity. This makes the endocyclic (unsubstituted) nitrogen the more likely nucleophile to initiate the cyclization. This alternative pathway results in the formation of the 3-substituted 2-imino-2,3-dihydrothiazole isomer.[2][3]

Below is a diagram illustrating this mechanistic divergence based on reaction pH.

Caption: Mechanistic divergence in Hantzsch synthesis based on pH.

Part 2: Troubleshooting Guide & Frequently Asked Questions

This section provides direct answers and actionable advice for common problems encountered during thiazole synthesis.

Q2: How can I strategically control the reaction conditions to exclusively or primarily form the desired 2-aminothiazole product?

A: Controlling regioselectivity is a multifactorial problem, but pH is the most critical lever you can pull.[1][2]

| Parameter | Recommendation for 2-Aminothiazole | Rationale |

| pH Control | Maintain neutral to slightly basic conditions (pH 7-9). | Prevents protonation of the exocyclic amino group, preserving its higher nucleophilicity to drive the desired cyclization pathway.[1][3] |

| Base Additive | Use a mild, non-nucleophilic base like sodium bicarbonate (NaHCO₃), sodium carbonate (Na₂CO₃), or pyridine. | Neutralizes the H-X acid formed during the initial S-alkylation step, preventing the reaction mixture from becoming acidic. |

| Temperature | Start at room temperature. If the reaction is sluggish, gently heat to 40-60°C. Avoid high temperatures (>80°C). | Excessive heat can promote side reactions, including isomerization and decomposition of starting materials or products.[1] |

| Reaction Time | Monitor the reaction closely using TLC or LC-MS every 30-60 minutes. | Prolonged reaction times, even under neutral conditions, can sometimes lead to the formation of degradation products or isomers. Stop the reaction once the starting material is consumed.[1] |

| Solvent | Ethanol is a standard choice. For less reactive substrates, aprotic polar solvents like DMF may be beneficial. | The choice of solvent can influence reaction rates and solubility. Ethanol is a good starting point, but optimization may be required.[1] |

Q3: My reaction yield is consistently low, even after addressing the isomer issue. What are other potential causes?

A: Low yield often points to issues with your starting materials or fundamental reaction setup.

-

Stability of the α-Haloketone: These reagents can be lachrymatory, unstable, and prone to self-condensation or decomposition.[1]

-

Solution: Use freshly prepared or purchased α-haloketone. If stored, keep it in a freezer, under an inert atmosphere, and protected from light. Confirm its purity by NMR before use.

-

-

Purity of the Thioamide: Impurities in the thioamide starting material can introduce competing side reactions.[1]

-

Solution: Recrystallize the thioamide if its purity is suspect.

-

-

Incomplete Reaction: The reaction may not have gone to completion.

-

Solution: Ensure efficient stirring, especially for heterogeneous mixtures. If the reaction stalls at room temperature, gradually increase the heat as recommended above, while monitoring by TLC.

-

Q4: My reaction mixture turns dark brown or black, and I'm isolating a tar-like substance instead of a clean product. What's happening and how do I fix it?

A: Darkening or "tarring" is a classic sign of decomposition.[4] This is typically caused by excessive heat or highly reactive impurities.

-

Troubleshooting Steps:

-

Reduce Temperature: Immediately lower the reaction temperature. Many Hantzsch syntheses proceed efficiently at room temperature or with only mild heating.

-

Check Reagent Quality: As mentioned in Q3, impure or decomposing starting materials are a common culprit.

-

Ensure Inert Atmosphere: While not always required, running the reaction under nitrogen or argon can prevent oxidative side reactions that may contribute to decomposition.

-

Caption: Troubleshooting workflow for Hantzsch thiazole synthesis.

Part 3: Validated Experimental Protocols

Adherence to a well-defined protocol is essential for reproducibility and minimizing side reactions.

Protocol 1: Optimized Hantzsch Synthesis for 2-Amino-4-phenylthiazole

This protocol is designed to favor the formation of the 2-amino isomer by maintaining neutral pH.

Materials:

-

2-Bromoacetophenone (1.99 g, 10 mmol)

-

Thiourea (0.91 g, 12 mmol, 1.2 eq)

-

Sodium Bicarbonate (NaHCO₃) (1.01 g, 12 mmol, 1.2 eq)

-

Ethanol (50 mL)

-

Stir bar, round-bottom flask, condenser

Procedure:

-

Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and condenser, add the thiourea (12 mmol) and sodium bicarbonate (12 mmol).

-

Dissolution: Add 50 mL of ethanol to the flask and stir the suspension for 10 minutes at room temperature.

-

Reagent Addition: In a separate vial, dissolve the 2-bromoacetophenone (10 mmol) in a minimal amount of ethanol (~5 mL) and add it dropwise to the stirring suspension in the main flask over 5 minutes.

-

Reaction: Heat the mixture to a gentle reflux (approximately 80°C) and stir.

-

Monitoring: After 1 hour, take a small aliquot of the reaction mixture, spot it on a TLC plate, and develop it (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). Check for the consumption of the 2-bromoacetophenone starting material. Continue to monitor every hour. The reaction is typically complete within 2-4 hours.[5]

-

Workup: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. A precipitate of the product hydrobromide salt may form.

-

Isolation: Pour the reaction mixture into a beaker containing 100 mL of cold water and stir. The free base of the product will precipitate. If the solution is acidic, slowly add a saturated solution of Na₂CO₃ until the mixture is basic (pH ~8-9), which will ensure the product is fully precipitated as the free base.[5]

-

Purification: Filter the solid product using a Büchner funnel, wash the filter cake with copious amounts of cold water, and then a small amount of cold ethanol. Allow the solid to air-dry. The product can be further purified by recrystallization from ethanol if necessary.

Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)

Procedure:

-

Prepare Plate: Draw a light pencil line ~1 cm from the bottom of a silica gel TLC plate.